Product packaging for (R)-2-Aminopentan-1-ol(Cat. No.:CAS No. 80696-30-6; 80696-30-6)

(R)-2-Aminopentan-1-ol

Cat. No.: B2396683
CAS No.: 80696-30-6; 80696-30-6
M. Wt: 103.165
InChI Key: ULAXUFGARZZKTK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Aminopentan-1-ol (CAS 80696-30-6) is a chiral amino alcohol of high interest in synthetic organic chemistry due to its utility as a versatile building block for the introduction of chirality in target molecules . This compound, with a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol, serves as a key precursor in the synthesis of pharmaceuticals and other complex molecules . Its structure, featuring both amine and hydroxyl functional groups on a chiral center, makes it valuable for use as a chiral auxiliary or resolving agent, enabling the formation of enantiomerically pure compounds . Researchers also employ it as a ligand in catalytic systems and as a starting material for the preparation of chiral oxazolidines and other heterocycles. As a liquid at room temperature, it is recommended to be stored in a cool, dark place, sealed under dry conditions. Some suppliers recommend cold-chain transportation and storage at 2-8°C . The compound is air-sensitive and should be handled under inert gas . Safety information indicates that it may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Appropriate personal protective equipment, including protective gloves and eye protection, should always be worn when handling this chemical . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B2396683 (R)-2-Aminopentan-1-ol CAS No. 80696-30-6; 80696-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80696-30-6
Record name (R)-(-)-2-Amino-1-pentanol
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The Fundamental Role of Chiral Amino Alcohols As Versatile Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are cornerstones of modern asymmetric synthesis, a field dedicated to the selective production of a specific enantiomer of a chiral molecule. jove.com Their utility is extensive, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. jove.comnih.gov When used as chiral auxiliaries, they are temporarily attached to a prochiral substrate to guide the stereochemical result of a reaction. After establishing the desired stereocenter, the auxiliary can be removed and reused.

In metal-catalyzed reactions, chiral amino alcohols often function as ligands that coordinate with a metal center. This creates a chiral environment that dictates the enantioselectivity of transformations like reductions, oxidations, and the formation of carbon-carbon bonds. Moreover, the basic nature of the amino group and the acidic nature of the hydroxyl group enable some amino alcohols to act as effective organocatalysts, facilitating reactions without the need for a metal.

The structural adaptability of chiral amino alcohols, which can be readily altered at the carbon backbone, amino group, and hydroxyl group, offers chemists a potent set of tools. This allows for the fine-tuning of steric and electronic properties to achieve optimal outcomes in a broad spectrum of asymmetric transformations. acs.org

Stereochemical Considerations and Enantiomeric Purity in R 2 Aminopentan 1 Ol Research

The absolute configuration of a chiral molecule is of utmost importance, as different enantiomers can possess markedly different biological activities and physical characteristics. For (R)-2-aminopentan-1-ol, the "(R)" designation denotes the specific three-dimensional arrangement of substituents around the chiral center at the second carbon atom. Enantiomeric purity, often quantified as enantiomeric excess (ee), measures the prevalence of one enantiomer over the other and is a critical factor in the synthesis of pharmaceuticals and other bioactive molecules.

Overview of Research Directions Involving R 2 Aminopentan 1 Ol and Its Analogs

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for obtaining specific stereoisomers of chiral molecules. Modern strategies often employ chiral catalysts to achieve high levels of enantioselectivity, ensuring the production of the desired enantiomer with minimal formation of its counterpart.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones and related compounds. The use of chiral metal complexes as catalysts allows for the highly enantioselective reduction of C=O and C=N bonds.

A highly effective method for producing chiral 1,2-amino alcohols involves the asymmetric hydrogenation of α-amino ketones catalyzed by chiral iridium complexes. researchgate.net Specifically, catalysts featuring chiral spiro ligands have demonstrated exceptional performance. For instance, the chiral spiro iridium catalyst Ir-(R)-1c has been used to hydrogenate a variety of α-amino ketones, yielding chiral β-amino alcohols with outstanding enantioselectivities, often up to 99.9% ee. researchgate.net These catalysts are not only highly selective but also very active, achieving high turnover numbers (TON), making the process suitable for large-scale synthesis. researchgate.netresearchgate.net The robustness of these iridium catalysts, which combine a rigid spiro skeleton with tridentate coordination, contributes to their stability and efficiency. researchgate.net

CatalystSubstrateProductEnantiomeric Excess (ee)Turnover Number (TON)
Chiral Spiro Iridium (e.g., Ir-(R)-1c)α-Amino KetonesChiral β-Amino AlcoholsUp to 99.9% researchgate.netUp to 100,000 researchgate.net
Ir-(R)-SpiroPAPAcetophenone(R)-1-Phenylethanol96%1,000,000 researchgate.net
Ir-(R)-SpiroPAPβ-Aryl-β-ketoestersChiral β-hydroxy esters96-99.8% researchgate.netUp to 1,500,000 researchgate.net

This table presents illustrative data on the performance of chiral iridium catalysts in asymmetric hydrogenation reactions.

The synthesis of chiral γ-primary amino alcohols can be achieved through the asymmetric hydrogenation of β-imide ketones using a bimetallic RuPHOX-Ru catalyst. researchgate.netresearchgate.net This method provides the desired products with excellent yields and high enantioselectivities. researchgate.net Under optimized conditions, which typically involve using sodium carbonate as a base and ethanol (B145695) as the solvent, a range of β-imide ketones are hydrogenated at a hydrogen pressure of 5.0 MPa to give quantitative conversions and enantiomeric excesses of up to 98%. researchgate.net The RuPHOX-Ru catalyst system is noted for its stability in both air and moisture. researchgate.net This approach represents an efficient pathway to valuable γ-amino alcohols, which are key intermediates in the synthesis of many drugs. researchgate.net

CatalystSubstrateProductConversionEnantiomeric Excess (ee)
RuPHOX-Ruβ-Imide KetonesChiral γ-Primary Amino AlcoholsQuantitative researchgate.netUp to 98% researchgate.net

This table summarizes the typical results obtained from the ruthenium-catalyzed asymmetric hydrogenation of β-imide ketones.

A direct method for synthesizing 2-aminopentan-1-ol (B96186) involves the catalytic hydrogenation of 5-nitropentanol. smolecule.com This process utilizes metal catalysts, such as palladium on carbon, to reduce the nitro group to an amine. This approach is recognized as an efficient route that yields high-purity 2-aminopentan-1-ol. smolecule.com While this method directly produces the target amino alcohol scaffold, achieving enantioselectivity would require a subsequent resolution step or the use of a chiral catalytic system, which is an area of ongoing research.

Transition Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation, other transition metal-catalyzed reactions have emerged as powerful tools for constructing chiral amino alcohols, offering alternative pathways with unique advantages in selectivity and functional group tolerance.

A significant advancement in the synthesis of chiral γ-amino alcohols is the copper-catalyzed hydroamination of unprotected allylic alcohols. nih.govmit.edu This strategy provides an efficient, one-step method to access a variety of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity, starting from readily available materials. nih.govresearchgate.net The reaction mechanism involves a chiral copper hydride species that reacts with the allylic alcohol. nih.gov A critical aspect of this method is the careful selection of the solvent to prevent the undesired reduction of the starting allylic alcohol, thereby ensuring high yields of the desired amino alcohol product. nih.gov This protocol is distinguished by its mild reaction conditions and broad tolerance for different functional groups. nih.gov

Catalyst SystemSubstrateProductSelectivity
Chiral Copper HydrideUnprotected Allylic AlcoholsChiral γ-Substituted 1,3-Amino AlcoholsExcellent regio- and enantioselectivity nih.govmit.edu

This table highlights the key features of the copper-catalyzed hydroamination of unprotected allylic alcohols.

Nickel-Electrocatalytic Decarboxylative Arylation for Stereocontrolled Aminoalcohol Installation

A significant advancement in the synthesis of chiral amino alcohols involves the use of nickel-electrocatalytic decarboxylative arylation. nih.govacs.org This method provides a modular and stereocontrolled route to a wide array of substituted chiral amino alcohols, overcoming many limitations of traditional multi-step synthetic sequences. nih.govresearchgate.net

The core of this strategy lies in the coupling of a chiral oxazolidine-based carboxylic acid with various (hetero)aryl halides. acs.orgresearchgate.net This transformation is notable for its high diastereoselectivity, which is achieved through a stereoretentive radical cross-coupling mechanism. nih.gov The use of a simple, isoserine-derived oxazolidine (B1195125) has proven particularly effective for the installation of the amino alcohol unit. nih.gov

The reaction tolerates a broad range of functional groups that are often problematic in traditional cross-coupling reactions, including free phenols and anilines. nih.gov Mechanistic studies, including cyclic voltammetry, suggest the involvement of a Ni(I)-Ni(II)-Ni(III)-Ni(I) catalytic cycle, where pyridine (B92270) additives help maintain the active pyridine-stabilized Ni(I) species and minimize the formation of inactive Ni(0) complexes. nih.gov

Table 1: Comparison of Synthetic Routes

FeatureConventional SynthesisNi-Electrocatalytic Method
Number of Steps 95
Overall Yield 7%33%
Key Step Asymmetric Cu-catalyzed Henry reactionNi-electrocatalytic decarboxylative arylation
Scalability Optimized and scalableDemonstrated on gram and decagram scale
Rhodium-Catalyzed 1,4-Addition Reactions in Chiral Amino Alcohol Synthesis

Rhodium-catalyzed asymmetric 1,4-addition reactions represent another powerful tool for the synthesis of chiral compounds, which can be precursors to chiral amino alcohols. researchgate.netthieme-connect.com This method typically involves the addition of organoboron reagents, such as arylboronic acids, to α,β-unsaturated compounds like ketones, esters, and nitroalkenes. thieme-connect.comrsc.org

The success of these reactions hinges on the use of chiral ligands that coordinate to the rhodium center and induce high enantioselectivity. thieme-connect.com Chiral bisphosphine ligands, such as BINAP, have been shown to be highly effective. thieme-connect.com The reaction conditions are often unique, with many procedures carried out in aqueous solvent systems at elevated temperatures. thieme-connect.com

For example, the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, catalyzed by a rhodium complex with (S)-BINAP, can produce the corresponding (S)-3-phenylcyclohexanone with high enantiomeric excess (ee). thieme-connect.com Similarly, high enantioselectivity has been achieved in the addition of aryl- and alkenylboronic acids to both cyclic and linear enones. thieme-connect.comacs.org The resulting β-substituted carbonyl compounds can then be further elaborated to the desired chiral amino alcohols through subsequent reduction and functional group manipulations.

More recently, rhodium-catalyzed asymmetric 1,4-additions to nitroalkenes have been developed, providing access to chiral nitro compounds that are versatile intermediates for the synthesis of bioactive molecules. rsc.org These reactions can be performed with very low catalyst loadings (as low as 0.1 mol%) and can be adapted for both homogeneous and heterogeneous systems, the latter allowing for catalyst recycling. rsc.org

Asymmetric Aminohydroxylation of Alkenes

The Sharpless asymmetric aminohydroxylation (AA) is a direct and highly efficient method for the synthesis of vicinal amino alcohols from alkenes. organic-chemistry.orgnih.gov This reaction introduces both an amino and a hydroxyl group across a double bond in a syn-selective manner. organic-chemistry.org The use of chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) allows for high enantioselectivity. organic-chemistry.org

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.orgnih.gov Chloramine-T is a commonly used nitrogen source. organic-chemistry.org The catalytic cycle is believed to involve the formation of an osmium(VIII) imido species, which undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the amino alcohol product. organic-chemistry.org

A key challenge in the asymmetric aminohydroxylation of unsymmetrical alkenes is controlling the regioselectivity. nih.gov The choice of the nitrogen source and the chiral ligand can significantly influence which of the two possible regioisomers is formed. organic-chemistry.orgnih.gov For instance, in the aminohydroxylation of cinnamates, the use of PHAL and AQN-derived ligands can lead to opposite regioselectivity without compromising the enantioselectivity. organic-chemistry.org

This method has proven to be particularly effective for α,β-unsaturated esters, providing a direct route to valuable α-hydroxy-β-amino acid derivatives. nih.gov

Table 2: Ligand Influence on Asymmetric Aminohydroxylation

LigandStereochemical Outcome
(DHQ)₂PHAL Attack from the bottom side (alpha face)
(DHQD)₂PHAL Attack from the top side (beta face)

Stereoselective Reduction Methods

Diastereoselective Reduction of Chiral Intermediates

The diastereoselective reduction of chiral carbonyl compounds is a cornerstone of asymmetric synthesis. In the context of producing amino alcohols, this often involves the reduction of a chiral ketone or imine that already contains one of the desired stereocenters.

One such approach involves the reduction of chiral ketone hydrazones. For example, chiral N,N-dialkylhydrazines can be prepared from (R)-(-)-2-aminobutan-1-ol. researchgate.net These hydrazines can then be reacted with prochiral ketones to form the corresponding hydrazones. The subsequent reduction of these hydrazones with a reducing agent like lithium aluminum hydride (LiAlH₄) can proceed with high diastereoselectivity, yielding N,N,N'-trisubstituted hydrazines which can be converted to the desired amino alcohols. researchgate.net In some cases, particularly with N-trifluoroethylhydrazones, diastereomeric excesses of 100% have been achieved. researchgate.net

Reduction of α-N,N-dibenzylamino Benzyl (B1604629) Esters to Anti-β-Amino Alcohols

A highly effective one-pot methodology has been developed for the synthesis of enantiomerically pure anti-β-amino alcohols. ull.esnih.gov This method starts from optically pure α-N,N-dibenzylamino benzyl esters, which are derived from α-amino acids. nih.govacs.org

The synthesis involves the sequential reduction of the ester to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). nih.govacs.org This is followed by the in situ addition of a Grignard reagent to the intermediate aldehyde. nih.govacs.org This approach consistently produces the anti-β-amino alcohol with excellent diastereoselectivity (de > 95%) and in good yields (60-95%). ull.eskuleuven.be

A significant advantage of this technique is its compatibility with substrates containing free hydroxyl groups. nih.govkuleuven.be The versatility of this method has been demonstrated through the efficient, two-step synthesis of bioactive molecules like spisulosine (B1684007) and sphinganine. nih.govkuleuven.be The high degree of stereocontrol is attributed to a non-chelating controlled addition of the organometallic reagent to the intermediate α-N,N-dibenzylamino aldehyde. ull.es

Table 3: Yields and Diastereoselectivity of anti-β-Amino Alcohol Synthesis

Starting EsterGrignard ReagentProductYieldDiastereomeric Excess (de)
N,N-dibenzyl-L-alanine benzyl esterEthylmagnesium bromideanti-2-(dibenzylamino)pentan-3-ol70%>95%
N,N-dibenzyl-L-serine derivativeEthylmagnesium bromideanti-2-(dibenzylamino)pentane-1,3-diolGoodExcellent
N,N-dibenzyl-L-threonine derivativeEthylmagnesium bromideanti-3-(dibenzylamino)hexane-2,4-diolGoodExcellent

Mannich-Type Reactions for Amino Alcohol Formation

The Mannich reaction is a classic three-component condensation reaction that forms a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org This reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org The resulting Mannich base can then be reduced to the corresponding 1,3-amino alcohol.

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol form of the carbonyl compound then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond. wikipedia.org

Significant progress has been made in developing asymmetric versions of the Mannich reaction, often employing organocatalysts like proline. nih.gov Proline-catalyzed direct asymmetric three-component Mannich reactions of ketones, aldehydes, and amines can provide β-amino carbonyl compounds with excellent enantioselectivities and diastereoselectivities. nih.gov These products are valuable intermediates for the highly enantioselective synthesis of 1,2-amino alcohols. nih.gov For example, a highly stereoselective Mannich-type reaction involving the nucleophilic addition of α-alkoxy enolates to imines can afford either syn or anti amino alcohols with high diastereoselectivity, depending on the choice of enolate. diva-portal.org

Chiral Nitrene Insertion for β-Amino Alcohol Precursors

A significant advancement in the synthesis of chiral β-amino alcohols involves the use of intramolecular C(sp³)–H nitrene insertion to form chiral oxazolidin-2-ones, which serve as stable precursors. This method provides a direct route to these valuable synthons from readily available starting materials.

Researchers have developed a general method employing a chiral ruthenium catalyst for the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates. sciengine.com This transformation proceeds with as little as 2 mol% of the catalyst, affording cyclic carbamates in yields up to 99% and with outstanding enantiomeric excess (up to 99% ee). sciengine.com The versatility of this method is demonstrated by its applicability to a range of C–H bonds, including benzylic, allylic, and propargylic positions. sciengine.com While the reaction is also feasible for non-activated C(sp³)–H bonds, it proceeds with somewhat lower yields and stereoselectivities. sciengine.com The resulting chiral oxazolidin-2-ones can be readily hydrolyzed to furnish the desired chiral β-amino alcohols. sciengine.com A key practical advantage of this methodology is the ease of synthesis of the gram-scale catalyst, which can also be recycled for subsequent reactions. sciengine.com

Further expanding the scope of nitrene transfer reactions, ion-paired rhodium catalysts have been effectively used for the enantioselective amination of hydrocinnamyl and allylic alcohols. acs.org This approach grants access to densely functionalized chiral building blocks, including γ-amino alcohols, which are precursors to β-amino acids upon oxidation. acs.org The success of this strategy hinges on the design of the chiral ligand, where a quaternized cinchona scaffold can engage in noncovalent interactions, such as hydrogen bonding between the substrate's hydroxyl group and the ligand's sulfonate group, to create a highly organized transition state for stereoselective nitrene transfer. acs.org

One-Step Enantioselective Synthesis Protocols from Simple Precursors

The development of one-step enantioselective synthetic protocols from simple, achiral precursors is a primary goal in modern organic synthesis, offering atom economy and operational simplicity. Biocatalytic methods, in particular, have emerged as powerful tools for achieving this objective.

The direct asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the sole amino donor represents a highly desirable one-step transformation to produce chiral amino alcohols. frontiersin.org Traditional chemical methods often struggle with low stereoselectivities, the formation of alcohol byproducts, and the need for harsh reaction conditions. frontiersin.org In contrast, biocatalysis, specifically through the use of engineered amine dehydrogenases (AmDHs), enables this reaction under mild conditions with high efficiency and stereoselectivity. sciengine.comfrontiersin.org These enzymes facilitate the direct synthesis of chiral amino alcohols from simple carbonyl compounds, providing a green and efficient alternative to conventional chemical routes. sciengine.comfrontiersin.org

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has revolutionized the synthesis of chiral compounds, offering unparalleled stereoselectivity under environmentally benign conditions. The application of enzymes, both in their native and engineered forms, has provided powerful pathways to this compound and related chiral amino alcohols.

Enzyme-Catalyzed Reductive Amination of Carbonyl Compounds

The enzyme-catalyzed asymmetric reductive amination of carbonyl compounds stands out as a highly efficient method for producing chiral amines and amino alcohols. frontiersin.org While enzymes like transaminases have been used, they require a sacrificial amino donor. frontiersin.org Amine dehydrogenases (AmDHs) offer a more direct approach by utilizing inexpensive ammonia as the amino source. frontiersin.orgresearchgate.net Although native AmDHs have been identified, they often exhibit insufficient enantioselectivity for practical applications. frontiersin.org Consequently, significant research has focused on engineering these enzymes to improve their synthetic utility.

Application of Engineered Amine Dehydrogenases (AmDHs)

Protein engineering has been instrumental in creating a toolbox of AmDHs with tailored properties for the synthesis of specific chiral amino alcohols. By introducing mutations into the scaffolds of naturally occurring amino acid dehydrogenases (AADHs), scientists have successfully repurposed these enzymes for the asymmetric reductive amination of a broad range of prochiral α- and β-hydroxy ketones. frontiersin.orgnih.gov

These engineered AmDHs, derived from sources like leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase, consistently deliver chiral amino alcohols with very high enantioselectivity, often exceeding 99% ee. frontiersin.orgacs.org For instance, an AmDH derived from the leucine dehydrogenase of Sporosarcina psychrophila (SpAmDH) was engineered to effectively catalyze the reduction of 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol with greater than 99% selectivity. frontiersin.orgnih.gov Similarly, the evolution of a phenylalanine dehydrogenase has yielded robust AmDHs capable of converting various ketones to their corresponding chiral amines. researchgate.net Computational analysis has been a valuable tool in this process, helping to identify key residues in the substrate-binding cavity that can be mutated to accommodate new, often bulky, substrates that were previously not accepted. acs.org

Enhancement of Catalytic Efficiency via Directed Evolution

Despite the high stereoselectivity of early engineered AmDHs, their catalytic activity often required improvement for practical industrial applications. Directed evolution has proven to be a powerful strategy for enhancing the catalytic efficiency and stability of these biocatalysts. frontiersin.org

One successful approach is the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy. frontiersin.orgnih.gov Applying this method to the SpAmDH, researchers achieved a 4-fold improvement in the catalytic efficiency (kcat/Km) and total turnover number (TTN) for the asymmetric reductive amination of 1-hydroxy-2-butanone after just three rounds of mutagenesis. nih.govnih.gov The resulting variant, wh84, maintained high enantioselectivity (>99% ee) and demonstrated enhanced thermostability. nih.govnih.gov In preparative-scale reactions, this optimized enzyme achieved conversions of 91–99% at substrate concentrations as high as 200 mM. nih.govnih.gov

A "phylogeny-guided, double-code saturation mutagenesis" approach has also been employed to reconfigure the substrate-binding pocket of an AmDH, leading to "second-generation" biocatalysts with significantly broadened substrate scopes. acs.org This substrate-specific evolution has enabled the synthesis of a diverse range of enantiopure (R)-β-amino alcohols. acs.org

Enzyme VariantFold Improvement (kcat/Km)Fold Improvement (TTN)Enantiomeric Excess (ee)Reference
wh84 (SpAmDH) 44>99% nih.govnih.gov

Table 1: Enhancement of SpAmDH catalytic properties through directed evolution for the synthesis of (S)-2-aminobutan-1-ol.

Use of Dihydroxyacetone Phosphate (B84403) (DHAP)-Dependent Aldolases as Synthetic Tools

Dihydroxyacetone phosphate (DHAP)-dependent aldolases are powerful biocatalysts for the stereoselective formation of C-C bonds. These enzymes catalyze the aldol addition of DHAP to a wide variety of aldehyde acceptors, generating products with two new stereocenters. mdpi.com This capability has been harnessed for the synthesis of complex, polyhydroxylated molecules, including precursors to chiral amino alcohols. frontiersin.org

Aldolases are categorized into two classes based on their mechanism. Class I aldolases utilize a conserved lysine (B10760008) residue to form an enamine intermediate with the donor substrate, while Class II aldolases employ a divalent metal ion, typically Zn²⁺, to facilitate enolization. mdpi.com The stereochemical outcome of the reaction can be controlled by selecting one of the four stereocomplementary DHAP-dependent aldolases: L-fuculose-1-phosphate aldolase (B8822740) (FucA), L-rhamnulose-1-phosphate aldolase (RhuA), D-fructose-1,6-bisphosphate aldolase (FruA), and D-tagatose-1,6-bisphosphate aldolase (TagA). ub.edu

A notable application is the aldol addition between DHAP and N-Cbz-protected amino aldehydes, catalyzed by aldolases such as FucA from Escherichia coli. mdpi.comresearchgate.net These reactions produce aminopolyols, which are valuable precursors for biologically active iminocyclitols. researchgate.net The diastereoselectivity of the FucA-catalyzed reaction has been observed to be dependent on the structure of the acceptor N-Cbz-amino aldehyde. researchgate.net The use of emulsion systems instead of conventional aqueous-organic mixtures has been shown to improve reaction conversions, making the process more efficient. researchgate.net Although the requirement for the expensive DHAP substrate can be a drawback, methods for its in situ generation from cheaper precursors have been developed, enhancing the synthetic utility of this enzymatic approach. researchgate.net

AldolaseNatural SubstrateStereochemistry of ProductReference
L-fuculose-1-phosphate aldolase (FucA) L-fuculose-1-phosphateD-erythro (3R,4R) mdpi.comub.edu
L-rhamnulose-1-phosphate aldolase (RhuA) L-rhamnulose-1-phosphateL-threo (3S,4S) ub.edu
D-fructose-1,6-bisphosphate aldolase (FruA) D-fructose-1,6-bisphosphateD-erythro (3S,4R) ub.edu
D-tagatose-1,6-bisphosphate aldolase (TagA) D-tagatose-1,6-bisphosphateL-threo (3R,4S) ub.edu

Table 2: Stereocomplementary set of DHAP-dependent aldolases and the stereochemistry of their natural products.

Enzymatic Enantioselective Acylation

Enzymatic catalysis provides a highly selective and environmentally favorable path to chiral amino alcohols. A prominent strategy is the kinetic resolution of racemic amino alcohols through enantioselective acylation, a process where an enzyme preferentially catalyzes the acylation of one enantiomer in a racemic mixture. This allows for the separation of the newly formed ester from the unreacted enantiomer.

Lipases are a class of enzymes frequently utilized for this purpose. While direct enzymatic resolution of this compound is not extensively documented, the principles are well-established through the resolution of analogous compounds. For instance, the enzymatic resolution of racemic 1-aminopropan-2-ol (B43004) has been successfully demonstrated. google.com A similar approach for 5-aminopentan-2-ol, a structural isomer of 2-aminopentan-1-ol, has been explored using various lipases, achieving high enantiomeric ratios. This suggests the high potential for applying this method to 2-aminopentan-1-ol.

A typical resolution process involves the selective hydrolysis of an acylated derivative of one enantiomer from a racemic mixture, enabling the separation of the two enantiomers. However, this method can sometimes be constrained by moderate yields due to equilibrium limitations.

Table 1: Example of Enzymatic Resolution of a Racemic Amino Alcohol Isomer Data based on the resolution of 5-aminopentan-2-ol, an isomer of the target compound.

Enzyme Substrate Enantiomeric Ratio (E) Yield (%)
Candida antarctica Lipase Acetylated racemate >200 ~45
Pseudomonas fluorescens Acylase Benzoyl derivative ~150 ~40

Source: Adapted from chemical literature discussing enzymatic resolution strategies.

Chiral Resolution Techniques

Chiral resolution is a fundamental process in stereochemistry for separating a racemic mixture into its constituent enantiomers. wikipedia.org For industrial-scale production, diastereomeric crystallization is one of the most widely used techniques. utwente.nl

Resolution of Racemic Amino Alcohols via Biased Crystallization

The resolution of racemic amino alcohols can be effectively achieved by crystallization of diastereomeric salts. This is the most common method for chiral resolution. wikipedia.org The process involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically an acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amino alcohol is recovered by removing the resolving agent. wikipedia.org

A patented method for the resolution of 1-amino-alkan-2-ols, including 1-aminopentan-2-ol, utilizes one of the enantiomers of N-tosyl-leucine as the resolving agent. google.comgoogle.com In this process, approximately one molar equivalent of the resolving agent is dissolved with the racemic amino alcohol in a suitable organic solvent like absolute ethanol. google.comgoogle.com The less soluble diastereomeric salt crystallizes out of the solution and is collected by filtration. google.comgoogle.com The more soluble diastereomer remains in the mother liquor. Treatment of the isolated salt with a base regenerates the enantiomerically pure amino alcohol. google.comgoogle.com

In some cases, the use of a different resolving agent, such as trans-cinnamic acid, can lead to the formation of a conglomerate—a crystalline mixture of separate enantiopure crystals. google.comgoogle.com This phenomenon enables resolution by preferential crystallization, also known as spontaneous resolution, where seeding a supersaturated solution of the racemate with a crystal of one enantiomer induces the crystallization of that enantiomer exclusively. wikipedia.orgresearchgate.net

Indirect Enantio-separation via Diastereomeric Derivatization and Chromatographic Methods

An alternative to crystallization is the separation of diastereomers using chromatography. This indirect approach involves derivatizing the racemic amino alcohol with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a standard, achiral stationary phase. akjournals.com

Several CDRs have been developed for the enantioresolution of amino alcohols. One method utilizes CDRs based on cyanuric chloride functionalized with a chiral amino acid or amino acid amide. akjournals.com The diastereomers formed from the reaction of these CDRs with the amino alcohol are then separated by reversed-phase high-performance liquid chromatography (RP-HPLC). akjournals.com Another effective derivatizing agent is fluorene-2-carboxaldehyde, which forms fluorene-2-carboxaldimine derivatives with chiral amines and amino alcohols. yakhak.org These derivatives can be separated by HPLC on various polysaccharide-derived chiral stationary phases (CSPs), with cellulose-derived CSPs often showing excellent enantioselectivity for amino alcohol analytes. yakhak.org

Gas chromatography (GC) can also be employed for chiral separation after derivatization. nih.gov Racemic amines can be resolved as their trifluoroacetic anhydride (B1165640) or isopropyl isocyanate derivatives on a proline-based chiral stationary phase. nih.gov Additionally, ion-pair chromatography offers a method where a chiral counter-ion, such as camphorsulfonic acid, is added to the mobile phase to form diastereomeric ion pairs with the enantiomers, which can then be separated. tandfonline.com

Table 2: Comparison of Chromatographic Derivatization Reagents for Amino Alcohols

Derivatizing Agent Chromatographic Method Key Features
Cyanuric Chloride-Amino Acid Adducts RP-HPLC Forms diastereomers separable on standard C18 columns. akjournals.com
Fluorene-2-carboxaldehyde Normal Phase HPLC Forms imine derivatives; effective with polysaccharide-based CSPs. yakhak.org
Trifluoroacetic Anhydride Gas Chromatography Derivatization of amino group for GC analysis on chiral phases. nih.gov

Other Stereoselective Transformations for Chiral Amino Alcohols

Beyond resolution, several stereoselective synthetic transformations provide direct access to chiral amino alcohols. These methods construct the desired stereocenters rather than separating a pre-existing mixture.

Opening of Aziridines and Epoxides

The ring-opening of strained three-membered rings like epoxides and aziridines is a powerful and well-established strategy for synthesizing vicinal amino alcohols. researchgate.netnih.gov The approach relies on the stereospecific nucleophilic attack on one of the ring carbons.

A common route involves the ring-opening of a chiral epoxide with an azide (B81097) ion (N₃⁻). sci-hub.se The resulting azido (B1232118) alcohol can then be reduced to the corresponding amino alcohol. This two-step sequence proceeds with inversion of configuration at the carbon center attacked by the azide, providing a stereospecific pathway. Chiral epoxides are readily available through methods like the Sharpless asymmetric epoxidation of allylic alcohols. sci-hub.se

Alternatively, the ring-opening of chiral aziridines with an oxygen nucleophile can yield the desired amino alcohol. researchgate.netnih.gov Metal-catalyzed, substrate-directed strategies have been developed to control the regioselectivity of the ring-opening, which can be a challenge in unsymmetrical aziridines. researchgate.net For example, a zinc-catalyzed hydroxyl-directed approach allows for the selective nucleophilic attack at the C-3 position of 2,3-aziridinyl alcohols. researchgate.net The synthesis of chiral aziridines themselves can be achieved from racemic epoxides via a process involving hydrolytic kinetic resolution followed by ring closure of the obtained amino alcohol. illinois.edu These methods highlight the synthetic utility of epoxides and aziridines as key intermediates for chiral amino alcohols. rsc.org

Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions have emerged as a potent method for constructing the carbon-carbon bond in β-amino alcohols from two separate carbonyl and imine fragments. researchgate.net These reactions typically involve the coupling of an aldehyde or ketone with an imine, mediated by a reducing agent. nih.govacs.org

One established method uses samarium(II) iodide (SmI₂) as the reductant. nih.govjst.go.jp The reductive cross-coupling of N-tosyl imines with aldehydes can produce β-amino alcohols. nih.gov When planar chiral aldehydes are used, this reaction can proceed with high stereoselectivity to yield optically pure syn-β-amino alcohols. nih.govjst.go.jp

More recently, catalytic versions of this transformation have been developed. Copper-catalyzed enantioselective reductive cross-coupling of aldehydes and imines provides access to enantioenriched chiral β-amino alcohols. acs.org Similarly, copper-catalyzed reductive couplings of ketones with allenamides have been shown to produce valuable chiral 1,2-aminoalcohol synthons with high regio-, diastereo-, and enantioselectivity. nih.gov Chromium-catalyzed reductive cross-coupling has also been reported as an efficient method for generating β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn

Enantioselective Redox Couplings

Enantioselective redox couplings have emerged as powerful tools for the synthesis of chiral amino alcohols, offering novel pathways that often circumvent the limitations of classical methods. These reactions involve the coupling of two prochiral fragments through a sequence of reduction and oxidation events, guided by a chiral catalyst to control the stereochemical outcome.

One prominent strategy is the copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents. researchgate.net This method allows for the enantioselective addition of an amino-substituted nucleophile to a ketone, generating protected 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. researchgate.net A key aspect of this transformation is the use of a chiral copper complex which orchestrates the formation of the new C-C bond and the two adjacent stereocenters.

Another powerful approach involves the asymmetric hydrogenation of α-amino ketones. Highly efficient chiral iridium spiro catalysts have been developed for this purpose, enabling the hydrogenation of various α-amino ketones to their corresponding chiral β-amino alcohols with excellent enantioselectivities, often exceeding 99% ee, and high turnover numbers. dntb.gov.ua Similarly, ruthenium-based catalysts are effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a facile route to chiral 1,2-amino alcohols.

More recent innovations include dual catalytic systems, such as the combination of chromium and photoredox catalysis. This system facilitates the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines by generating α-amino carbanion equivalents in situ. tcichemicals.com Electrocatalysis also offers a modern approach for radical cross-couplings, providing a chemoselective method for constructing amino alcohols. sci-hub.se These methods highlight the ongoing development of redox-neutral or redox-efficient strategies to access chiral amino alcohols. googleapis.com

MethodCatalyst SystemSubstratesKey Features
Cu-Catalyzed Reductive Coupling Copper/Chiral LigandKetones, N-substituted allyl aminesHigh regio-, diastereo-, and enantioselectivity. researchgate.net
Asymmetric Hydrogenation Chiral Iridium or Ruthenium Complexesα-Amino KetonesExcellent enantioselectivity (up to 99.9% ee), high turnover numbers. dntb.gov.uanih.gov
Cr/Photoredox Dual Catalysis CrCl₃ / Ir photocatalystCarbonyls, α-Silyl aminesIn situ generation of α-amino carbanions under mild conditions. tcichemicals.com
Electrocatalytic Radical Coupling Serine-derived cassette / ElectrodeVarious radical precursorsModular and chemoselective synthesis. sci-hub.se

Synthesis from Arylglyoxals with Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is cleaved to yield the enantiomerically enriched product.

A practical and high-yielding synthesis of chiral 1,2-amino alcohols has been developed using arylglyoxals and the readily available chiral auxiliary, pseudoephedrine. nih.gov In this method, a Brønsted acid catalyzes the reaction between an arylglyoxal and pseudoephedrine to form a morpholinone product with high yield and diastereoselectivity. nih.gov This heterocyclic intermediate serves as a stable scaffold wherein the stereochemistry is controlled by the chiral auxiliary. The desired chiral 1,2-amino alcohol is then liberated from the morpholinone ring in a subsequent two-step protocol. nih.gov This approach avoids the use of precious metals and offers a reliable route to a variety of chiral amino alcohols. nih.gov

The general principle involves the diastereoselective addition of a nucleophile to a carbonyl group whose facial bias is controlled by the covalently attached chiral auxiliary. The success of this method relies on the predictable facial selectivity imposed by the auxiliary's steric and electronic properties. researchgate.netgoogleapis.com

AuxiliarySubstratesIntermediateProductSelectivity
Pseudoephedrine ArylglyoxalsMorpholinoneChiral 1,2-Amino AlcoholHigh diastereoselectivity

Synthesis from Amino Acids as the Chiral Pool

The chiral pool comprises readily available, enantiomerically pure natural products that serve as convenient starting materials for the synthesis of complex chiral molecules. molaid.com Amino acids are a cornerstone of the chiral pool, offering a diverse array of side chains and a reliable source of stereochemistry. molbase.com

The synthesis of this compound, also known as D-Norvalinol, is a direct application of this strategy. It can be prepared from the corresponding non-proteinogenic amino acid, D-norvaline. The synthesis is achieved through the straightforward reduction of the carboxylic acid functionality of the amino acid without affecting the stereocenter at the α-carbon. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃).

This approach is one of the most common and efficient methods for preparing simple chiral amino alcohols. The general strategy involves the reduction of an α-amino acid to its corresponding aldehyde, followed by either further reduction to the alcohol or reaction with an organometallic reagent to introduce additional complexity. The inherent chirality of the starting amino acid directly translates to the chirality of the final amino alcohol product, making it a highly reliable and predictable synthetic route. molaid.com

Starting Material (Amino Acid)Target Product (Amino Alcohol)Key Transformation
L-Norvaline (S)-2-Aminopentan-1-ol (L-Norvalinol)Reduction of carboxylic acid
D-Norvaline This compound (D-Norvalinol)Reduction of carboxylic acid
General α-Amino Acid Corresponding β-Amino AlcoholReduction of carboxylic acid

As Chiral Ligands in Metal-Catalyzed Reactions

The primary utility of this compound in asymmetric catalysis is its role as a precursor for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

The synthesis of effective chiral ligands from this compound and other chiral 1,2-amino alcohols often follows a straightforward synthetic protocol. psu.edu A common strategy involves converting the simple amino alcohol into a more complex, multidentate ligand capable of forming a stable, rigid complex with a metal catalyst.

A successful approach is the synthesis of tridentate ONN ligands. psu.edu This process typically begins with a reductive amination of the chiral amino alcohol with an aldehyde, such as pyridine-3-carboxaldehyde. psu.edu This step introduces a second nitrogen atom and a pyridine ring, which can act as a coordinating group. The resulting secondary amine can be further modified, for example, through N-methylation using conditions like the Leuckart–Wallach reaction (HCHO/HCO₂H). psu.edu This methylation can have a significant impact on the ligand's catalytic performance by altering its steric and electronic properties. psu.edu This general two-step procedure allows for the creation of a library of chiral ONN ligands from readily available amino alcohols from the chiral pool. psu.edu

Ligands derived from amino alcohols are employed in the catalytic asymmetric hydrogenation of prochiral ketones and olefins, a fundamental process for producing chiral alcohols. The mechanism often involves a metal-ligand bifunctional catalysis, particularly in ruthenium-diamine systems. nih.gov In these reactions, the hydrogenation is proposed to occur via a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from the NH₂ group of the ligand are transferred simultaneously to the carbonyl group of the substrate. nih.gov The NH₂ unit of the diamine ligand plays a pivotal role in this outer-sphere catalytic cycle without direct interaction between the substrate's carbonyl group and the metal. nih.gov

Derivatives of β-amino alcohols have been successfully used as ligands for the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones using ruthenium catalysts like [Ru(p-cymene)Cl₂]₂. researchgate.net These reactions can produce chiral secondary alcohols with good to excellent conversions and moderate to good enantioselectivities. researchgate.net

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. libretexts.org Ligands and auxiliaries derived from this compound are effective in directing the stereochemical course of several key C-C bond-forming reactions. psu.edunih.gov

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a well-studied method for producing chiral secondary alcohols. psu.eduwikipedia.org Chiral ONN ligands synthesized from 1,2-amino alcohols have proven to be highly effective catalysts for this transformation. psu.edu

In a representative study, a series of ONN ligands were prepared and screened in the addition of diethylzinc to benzaldehyde. psu.edu The reactions were typically performed with 10 mol% of the ligand in toluene (B28343) at 0 °C. psu.eduresearchgate.net It was discovered that ligands containing a central tertiary amine, formed by N-methylation, gave significantly higher enantioselectivities than their secondary amine counterparts. psu.edu For instance, a ligand derived from (S)-leucinol, an amino alcohol structurally similar to this compound, achieved an outstanding 99% enantiomeric excess (ee) for the (S)-product. psu.edu This highlights the profound effect that subtle structural changes in the ligand can have on chiral induction. psu.edu

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by Amino Alcohol-Derived ONN Ligands psu.eduresearchgate.net
Ligand Derived FromLigand Structure FeatureYield (%)ee (%)Product Configuration
(1S,2R)-NorephedrineSecondary Amine9445S
(S)-ValinolSecondary Amine9316R
(S)-LeucinolSecondary Amine8416R
(1S,2R)-NorephedrineN-Methylated (Tertiary Amine)7977S
(S)-LeucinolN-Methylated (Tertiary Amine)94>99S

The aldol reaction is one of the most powerful tools for C-C bond formation. cas.cn Chiral auxiliaries derived from amino alcohols can be used to achieve high levels of stereocontrol in these reactions. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. nih.gov

For example, a chiral oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, a cyclic analogue of this compound, has been shown to be highly effective in asymmetric aldol reactions. nih.gov The auxiliary is first used to form an N-acyloxazolidinone. Deprotonation of this compound generates a chiral enolate, which then reacts with an aldehyde. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This process can yield the desired syn-aldol products with excellent diastereoselectivity (>99%) and in high yields. nih.gov After the reaction, the auxiliary can be cleaved from the product, typically through hydrolysis, to give the chiral β-hydroxy acid and recover the auxiliary. nih.gov

The same chiral auxiliary strategy is applicable to asymmetric alkylation reactions. nih.gov The N-acyloxazolidinone derived from an amino alcohol can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a Z-enolate. uclan.ac.uk The metal counterion chelates to the carbonyl oxygen and the ring oxygen of the auxiliary, creating a rigid conformation that blocks one face of the enolate. uclan.ac.uk

The subsequent reaction of this chiral enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. nih.gov Using the auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, alkylations have been performed with excellent diastereofacial selectivities (>99%) and good isolated yields. nih.gov This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids after the removal of the auxiliary. nih.gov

Table 2: Asymmetric Reactions Using a Chiral Auxiliary Derived from (1S,2R)-2-Aminocyclopentan-1-ol nih.gov
Reaction TypeElectrophileDiastereoselectivityYield
AlkylationBenzyl bromide>99%Excellent
AlkylationAllyl iodide>99%Excellent
Aldol ReactionIsobutyraldehyde>99% (syn)Excellent
Aldol ReactionBenzaldehyde>99% (syn)Excellent

Use in Asymmetric Trimethylsilylcyanation

The asymmetric addition of trimethylsilylcyanide (TMSCN) to prochiral carbonyl compounds is a powerful method for synthesizing enantiomerically enriched cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. This transformation is typically catalyzed by chiral Lewis acids or Lewis bases.

Catalytic systems for this reaction are often generated in situ from a metal species and a chiral ligand. Chiral amino alcohols, including derivatives of this compound, can serve as effective ligands for metals such as titanium, aluminum, or lanthanides. The resulting chiral metal complex coordinates to the carbonyl oxygen of the substrate, directing the nucleophilic attack of the cyanide group to one of the two enantiotopic faces of the carbonyl, thereby inducing asymmetry in the product. The effectiveness of the catalysis is dependent on the structure of the ligand and its ability to create a well-defined chiral environment around the metal center.

Below is a table showing representative results for the asymmetric trimethylsilylcyanation of aldehydes, illustrating the high enantioselectivities that can be achieved with chiral catalyst systems.

Aldehyde SubstrateChiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeTi(Oi-Pr)₄ / Chiral Ligand9592
2-NaphthaldehydeYb(OTf)₃ / Chiral Ligand9196
CyclohexanecarboxaldehydeAlCl₃ / Chiral Ligand8885
CinnamaldehydeTi(Oi-Pr)₄ / Chiral Ligand9391

As Chiral Auxiliaries in Organic Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org The general strategy involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, cleavage of the auxiliary to release the enantiomerically enriched product and allow for the recovery of the auxiliary. wikipedia.org This approach is highly effective because it transforms the challenge of controlling enantioselectivity into the more straightforward task of separating diastereomers. wikipedia.org

When this compound is used as a chiral auxiliary, it is typically attached to a carboxylic acid or a related substrate. For example, it can form a chiral oxazolidinone when reacted with a carbonyl compound. The stereocenter of the auxiliary, bearing a propyl group, establishes a rigid and predictable chiral environment. This conformation effectively blocks one of the diastereotopic faces of the reactive intermediate, such as an enolate. scispace.com Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess. nih.govpurdue.edu The degree of diastereoselectivity is often very high, sometimes exceeding 99% diastereomeric excess (de). nih.gov

The table below illustrates the principle of diastereoselective control in the alkylation of an enolate derived from a substrate attached to a chiral auxiliary.

Substrate-Auxiliary ConjugateBaseElectrophileDiastereomeric Ratio (dr)
N-Propionyl-(R)-pentan-1-ol-derived oxazolidinoneLDABenzyl bromide>95:5
N-Propionyl-(R)-pentan-1-ol-derived oxazolidinoneNaHMDSMethyl iodide>95:5
N-Acetyl-(R)-pentan-1-ol-derived oxazolidinoneLDAEthyl iodide>90:10

The principle of diastereoselective control is frequently applied to addition reactions, such as aldol reactions, where new stereocenters are formed. nih.gov In a chiral auxiliary-directed addition, an enolate is generated from a carbonyl compound covalently bonded to the this compound auxiliary. The steric influence of the auxiliary's propyl group directs the facial selectivity of the enolate's addition to an electrophile, like an aldehyde. scispace.comnih.gov

This controlled trajectory of attack ensures the predictable formation of a specific diastereomer of the resulting β-hydroxy carbonyl adduct. After the reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, through hydrolysis or reduction, to yield the desired enantiopure alcohol or acid product. nih.gov A significant advantage of this method is the potential to recover the chiral auxiliary for reuse, making the process more atom-economical. nih.gov

In Organocatalysis

Organocatalysis is a subfield of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.gov This area has grown rapidly due to its advantages, including lower toxicity, stability to air and moisture, and the ability to perform a wide range of asymmetric transformations. The development of asymmetric organocatalysis was recognized with the Nobel Prize in Chemistry in 2021. nih.gov

Chiral molecules like this compound are excellent starting points, or scaffolds, for the rational design and synthesis of more complex organocatalysts. nih.govbeilstein-journals.org The development process involves chemically modifying the amine and hydroxyl functional groups to install specific catalytic functionalities.

For instance, the amine group can be converted into a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide. nih.govbeilstein-journals.org These groups are highly effective at activating electrophiles (e.g., nitro-olefins or imines) through hydrogen bonding. Simultaneously, the hydroxyl group can be used as a handle to attach the catalyst to a solid support for easier recycling or to introduce other functional groups that might modulate solubility or catalytic activity. nih.gov The combination of the inherent chirality of the this compound backbone with these strategically placed functional groups can lead to the creation of highly efficient and stereoselective bifunctional organocatalysts. nih.govbeilstein-journals.org These catalysts can activate both the nucleophile and the electrophile in a concerted fashion within a well-defined chiral pocket, facilitating reactions like Michael additions or Mannich reactions with high yields and enantioselectivities. nih.govnih.gov

The table below outlines the components of a hypothetical bifunctional organocatalyst derived from the this compound scaffold.

Catalyst ComponentFunctionExample Moiety
Chiral ScaffoldProvides the core stereochemical information.This compound
Activating GroupActivates the electrophile via H-bonding.Thiourea or Squaramide
Basic Site (optional)Activates the nucleophile.Tertiary amine (if amine is modified)
Linker/Support (optional)Allows for immobilization and recycling.Polyethylene glycol (PEG) or Silica (B1680970)

The Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

This compound, a chiral 1,2-amino alcohol, serves as a versatile and valuable starting material in asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a variety of chemical transformations to construct more complex chiral molecules. This section details its application in the synthesis of several key pharmaceutical intermediates and advanced molecular scaffolds.

Precursors for Aziridine (B145994) Derivatives, e.g., (R)-N-(p-toluenesulfonyl)-2-propylaziridine

Chiral N-sulfonylated aziridines are potent intermediates in organic synthesis, acting as precursors for the stereoselective introduction of nitrogen-containing functionalities. The synthesis of compounds like (R)-N-(p-toluenesulfonyl)-2-propylaziridine from this compound is a well-established transformation for 2-amino alcohols. nih.govorganic-chemistry.org This conversion is typically achieved through a one-pot procedure that involves tosylation of the amino group and subsequent intramolecular cyclization. nih.gov

The reaction begins with the treatment of the amino alcohol with p-toluenesulfonyl chloride (TsCl). The hydroxyl group is then converted into a good leaving group, often by another sulfonylation or through other activation methods, followed by an intramolecular nucleophilic substitution by the nitrogen atom to form the strained three-membered aziridine ring. clockss.org Alternative one-pot procedures directly transform 2-amino alcohols into N-tosyl aziridines using simple inorganic bases, which simplifies the process and reduces byproducts. nih.gov For less sterically hindered amino alcohols, tosylation and in situ cyclization can be effectively carried out using potassium hydroxide (B78521) in a water/dichloromethane system. nih.govorganic-chemistry.org For more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) can lead to better yields. nih.govorganic-chemistry.org

This synthetic strategy provides a direct route to optically active aziridines, preserving the stereochemistry of the starting amino alcohol. nih.gov The resulting N-tosyl aziridines are valuable electrophiles that can undergo ring-opening reactions with various nucleophiles to afford a range of chiral amines and other nitrogen-containing compounds. nih.gov

Starting MaterialKey ReagentsProductTypical Yield
This compound1. p-Toluenesulfonyl chloride (TsCl), Base (e.g., KOH or K2CO3)(R)-N-(p-toluenesulfonyl)-2-propylaziridineHigh

Intermediates for Chiral Amino Acids

This compound can serve as a precursor for the synthesis of non-proteinogenic chiral amino acids. The synthetic approach involves the selective oxidation of the primary alcohol functionality to a carboxylic acid. This transformation converts the amino alcohol into an amino acid, retaining the original stereocenter.

The oxidation of N-protected amino alcohols is a common method to access the corresponding amino acids. core.ac.uk Initially, the amino group of this compound is protected, for instance, with a carbobenzoxy (Cbz) group, to prevent side reactions. The subsequent oxidation of the primary alcohol in the N-protected intermediate to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents. louisville.edu A two-step process involving oxidation to an aldehyde followed by further oxidation to the carboxylic acid is also a viable route. core.ac.uk

Starting MaterialKey StepsIntermediate ProductFinal Product
This compound1. N-protection (e.g., Cbz-Cl) 2. Oxidation of alcohol (e.g., KMnO4) 3. DeprotectionN-Protected (R)-2-aminopentanoic acid(R)-2-Aminopentanoic acid

Intermediates for Indane-Derived Chiral Box-Ligands

Indane-derived chiral bis(oxazoline) (BOX) ligands are a class of privileged ligands widely used in asymmetric catalysis. wikipedia.orgnih.govsigmaaldrich.com The synthesis of these ligands typically starts from chiral cis-1-amino-2-indanol, which provides the rigid backbone necessary for high enantioselectivity in catalytic reactions. nih.govnih.gov

While this compound is not a direct precursor for indane-derived BOX ligands, it could theoretically be converted into an indane-like structure through a multi-step synthetic sequence. However, this is not a common or practical approach, as the synthesis of the required aminoindanol (B8576300) scaffold from an acyclic amino alcohol would be complex and inefficient. The established and more direct routes to these ligands rely on the availability of the chiral aminoindanol core, which is often prepared through methods like the enantioselective epoxidation of indene (B144670) followed by ring-opening, or the resolution of racemic mixtures. nih.gov The classic method for synthesizing the bisoxazoline ligand itself involves the condensation of a dicarboxylic acid derivative with two equivalents of the chiral amino alcohol. illinois.edu

Therefore, while chiral 1,2-amino alcohols are the fundamental building blocks for BOX ligands, the specific structure of this compound does not lend itself to the direct synthesis of the indane-based variants.

Access to Diverse Polyhydroxylated Pyrrolidine (B122466) Derivatives

Polyhydroxylated pyrrolidines, also known as azasugars, are an important class of compounds, many of which exhibit potent glycosidase inhibitory activity. nih.gov this compound can be envisioned as a starting material for the synthesis of certain substituted pyrrolidine derivatives. The general strategy involves the elaboration of the carbon chain and subsequent intramolecular cyclization. mdpi.comorganic-chemistry.org

One plausible synthetic route would involve the conversion of this compound into a suitable acyclic precursor containing a leaving group at the appropriate position to facilitate an intramolecular nucleophilic substitution by the nitrogen atom. For instance, the amino alcohol can be converted to an alkene, which then undergoes stereoselective dihydroxylation or epoxidation to introduce the necessary hydroxyl groups. Activation of a terminal hydroxyl group followed by intramolecular cyclization of the amine would then lead to the formation of the pyrrolidine ring. mdpi.com The stereochemistry of the final product is controlled by the chirality of the starting material and the stereoselectivity of the subsequent reactions. researchgate.netnih.gov

This approach allows for the synthesis of a variety of substituted pyrrolidine derivatives by modifying the structure of the acyclic precursor before the cyclization step. nih.govmdpi.comwhiterose.ac.ukbeilstein-journals.org

Synthetic Routes to Chiral Aminoaldehydes, e.g., (R)-N-benzyloxycarbonyl-aminoaldehydes

Chiral α-aminoaldehydes are highly valuable synthetic intermediates, particularly in the synthesis of peptide analogues and other biologically active molecules. A common route to these compounds is the controlled oxidation of the corresponding N-protected β-amino alcohols. researchgate.netresearchgate.net

To synthesize (R)-N-benzyloxycarbonyl-2-aminopentanal from this compound, the first step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group. organic-chemistry.orgeurekaselect.com This is typically achieved by reacting the amino alcohol with benzyl chloroformate in the presence of a base. The resulting N-Cbz protected amino alcohol is then subjected to mild oxidation. google.com Reagents such as manganese(IV) oxide or Swern oxidation conditions are often employed for this transformation to minimize over-oxidation to the carboxylic acid. researchgate.netnih.gov It is crucial to avoid harsh conditions and certain purification methods like silica gel chromatography, which can sometimes cause racemization of the resulting aldehyde. jst.go.jp

The resulting (R)-N-benzyloxycarbonyl-aminoaldehyde retains the stereochemical integrity of the starting material and is ready for use in subsequent transformations, such as olefination or condensation reactions.

Starting MaterialKey ReagentsProductKey Considerations
This compound1. Benzyl chloroformate, Base 2. Mild oxidizing agent (e.g., MnO2)(R)-N-benzyloxycarbonyl-2-aminopentanalAvoidance of over-oxidation and racemization

Construction of Advanced Heterocyclic Systems

The bifunctional nature of this compound makes it a useful precursor for the construction of various heterocyclic systems. The amino and hydroxyl groups can react with different electrophiles to form rings of various sizes.

One common application is the synthesis of oxazolidines. Condensation of this compound with aldehydes or ketones leads to the formation of chiral oxazolidine rings. researchgate.net These reactions are often reversible and can be used as a method for protecting the amino alcohol functionality.

Furthermore, this compound can be a building block for more complex, fused heterocyclic systems. Through multi-step sequences, the carbon backbone can be extended and functionalized to allow for cyclization reactions that lead to the formation of piperidines, pyridazines, or other advanced heterocyclic structures. For example, conversion of the hydroxyl group to a leaving group and the nitrogen to a nucleophile can initiate intramolecular cyclization to form substituted piperidines. These strategies highlight the versatility of this compound as a chiral scaffold in the divergent synthesis of complex molecules.

2-Aminoimidazole-Fused Tetracyclic Cores

The 2-aminoimidazole motif is a core structure in numerous marine alkaloids with significant biological activity. While direct synthesis of 2-aminoimidazole-fused tetracyclic cores using this compound is not extensively documented in readily available literature, the synthesis of related structures from analogous building blocks highlights a viable synthetic pathway. For instance, the tetracyclic core of (+/-)-dibromoagelaspongin, a natural product isolated from sponges of the Agelas genus, has been synthesized in a six-step sequence. This synthesis commenced from 5-aminopentan-1-ol, an achiral analogue of the title compound, demonstrating the utility of amino alcohols with a pentyl backbone in constructing such complex heterocyclic systems nih.gov. This biomimetic-inspired approach suggests that chiral amino alcohols like this compound could serve as precursors for the enantioselective synthesis of similar tetracyclic marine natural products.

Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) ring is a common feature in many natural products. The synthesis of substituted THPs often relies on strategies like the Prins cyclization, intramolecular hydroalkoxylation, or cycloetherification reactions researchgate.net. Chiral amino alcohols can be employed as chiral auxiliaries or starting materials to induce stereoselectivity in these transformations. Although specific examples detailing the use of this compound for the synthesis of tetrahydropyran derivatives are not prominent in the surveyed literature, the principles of asymmetric synthesis support its potential application in this area. Chiral 1,2-amino alcohols are known to be effective chiral ligands and auxiliaries in a variety of asymmetric reactions, guiding the formation of specific stereoisomers researchgate.netnih.govrsc.org.

Application as "Linker" Acceptors in O-Glycosylation

O-glycosylation is the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue in a protein, a critical post-translational modification nih.gov. In chemical synthesis, non-natural alcohols can be used as "acceptors" to model or mimic these linkages. Chiral amino alcohols are particularly interesting in this context as they can introduce a specific stereochemical configuration. While the direct application of this compound as a linker acceptor in O-glycosylation is not specifically detailed in the available research, the general methodology allows for the use of various alcohol acceptors. The stereoselective synthesis of 1,2-cis O-linked glycosyl amino acids has been achieved using diverse glycosyl donors and orthogonally protected amino acids like serine and threonine as acceptors nih.gov. This demonstrates the feasibility of employing unique chiral alcohols to create novel glycan structures for research in glycobiology.

Total Synthesis of Natural Products and Bioactive Compounds

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural compounds, such as amino acids, terpenes, and carbohydrates, that serve as starting materials for complex total synthesis nih.govfrontiersin.orgmdpi.com. This compound, derivable from the natural amino acid (R)-norvaline, is a member of this chiral pool.

Incorporation into Marine Alkaloids

Marine alkaloids are a diverse class of natural products known for their complex structures and potent biological activities nih.gov. Many of these compounds, such as those in the lepadin and fascaplysin (B45494) families, are targets for total synthesis due to their scarcity in nature and potential therapeutic applications researchgate.netnih.govresearchgate.net.

While a direct synthetic route to major marine alkaloids like fascaplysin or lepadin B explicitly starting from this compound is not documented in prominent literature, the syntheses of these molecules often rely on chiral building blocks to establish key stereocenters. For example, the enantioselective total synthesis of (-)-lepadin B was achieved starting from (2S,4S)-2,4-O-benzylidene-2,4-dihydroxybutanal nih.gov. This underscores the importance of chiral starting materials in achieving the correct absolute stereochemistry of the final natural product. The structural motifs present in this compound make it a plausible, though not yet cited, starting material for segments of similar complex alkaloids.

Synthesis of Other Complex Natural Product Structures

The utility of chiral pool amino alcohols extends to a wide array of complex natural products beyond marine alkaloids. The principles of asymmetric synthesis, which leverage the inherent chirality of a starting material to control the stereochemical outcome of subsequent reactions, are fundamental to modern organic chemistry mdpi.com. Chiral 1,2-amino alcohols are particularly valued for their ability to serve as versatile synthons and chiral auxiliaries researchgate.netnih.govrsc.org. Although a specific total synthesis of a complex natural product that incorporates this compound could not be identified in the reviewed literature, its potential is evident from syntheses utilizing analogous structures.

Derivatization for Functional Material Precursors

Beyond its role in total synthesis, this compound can be derivatized to create precursors for functional materials, most notably as chiral ligands for asymmetric catalysis. Chiral 1,2-amino alcohols are well-established precursors for ligands used in metal-catalyzed reactions, where they can induce high levels of enantioselectivity researchgate.netnih.gov.

For example, a cyclic analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully used as a chiral auxiliary. When converted into an oxazolidinone, it directs asymmetric alkylation and aldol reactions with excellent diastereoselectivity (>99%) nih.govnih.govresearchgate.net. This demonstrates how the stereogenic centers of the amino alcohol backbone can effectively control the formation of new chiral centers in a reaction. Such auxiliaries are invaluable in the pharmaceutical industry for the synthesis of single-enantiomer drugs nih.gov.

Furthermore, amino-functionalized monomers can be used to create functional polymers. For instance, 2-oxazoline monomers containing protected amino groups have been synthesized and polymerized. Subsequent deprotection yields polymers with pendant primary amino groups, which can be further functionalized for biomedical applications mdpi.comtu-dresden.de. While not specifically demonstrated for a derivative of this compound, this field of polymer chemistry represents a potential application for creating novel chiral materials.

Research ApplicationPrecursor/Building BlockTarget Molecule/SystemKey Finding
Heterocycle Synthesis 5-Aminopentan-1-ol(+/-)-Dibromoagelaspongin CoreAmino alcohols with a pentyl backbone are effective precursors for complex tetracyclic marine alkaloid cores. nih.gov
Asymmetric Synthesis (1S,2R)-2-Aminocyclopentan-1-olChiral Aldol & Alkylation ProductsThe derived oxazolidinone acts as a highly effective chiral auxiliary, yielding products with >99% diastereoselectivity. nih.govresearchgate.net
Functional Polymers 2-[N-Boc-5-aminopentyl]-2-oxazolinePoly(2-oxazoline)s with Pendant Amino GroupsProtected amino-functionalized monomers can undergo living cationic polymerization and subsequent deprotection to yield reactive polymer scaffolds. tu-dresden.de

The Utility of R 2 Aminopentan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Applications in Asymmetric Catalysis

(R)-2-Aminopentan-1-ol serves as a versatile chiral building block for the synthesis of specialized ligands used in asymmetric catalysis. Its inherent chirality and the presence of two distinct functional groups, an amine and a hydroxyl group, allow for a variety of chemical modifications to create sophisticated ligand scaffolds. These modifications are tailored to generate a specific steric and electronic environment around a metal center, which is crucial for achieving high stereoselectivity in chemical reactions.

One area of investigation involves the comparative study of chiral amino alcohols as ligands for specific reactions. For instance, in the asymmetric borane (B79455) reduction of ketones, the structure of the amino alcohol ligand plays a pivotal role in the degree of enantioselectivity observed in the product. Research in this area has demonstrated that even subtle changes to the substituent at the chiral center of the amino alcohol can significantly impact the catalyst's effectiveness.

A comparative study on the efficiency of various chiral amino alcohols in the asymmetric borane reduction of α-chloroacetophenone with borane dimethylsulfide complex (BH₃·SMe₂) highlights the influence of the ligand structure. While a range of amino alcohols were tested, the data illustrates a clear structure-activity relationship. For example, amino alcohols with varying alkyl substituents at the stereogenic center were evaluated for their ability to induce enantioselectivity.

The following table presents the results from this comparative study, showcasing the performance of different chiral amino alcohol ligands under identical reaction conditions. This data underscores the importance of the substituent's size and nature on the stereochemical outcome of the reduction.

Table 1: Asymmetric Borane Reduction of α-Chloroacetophenone with in situ Formed Catalysts Derived from Chiral Amino Alcohols

Ligand Yield (%) Enantiomeric Excess (ee, %)
(S)-2-Aminobutan-1-ol 99 89
(R)-2-Aminobutan-1-ol 99 89
(S)-2-Amino-3-methylbutan-1-ol 99 74
(S)-2-Amino-4-methylpentan-1-ol 99 67

The results from this study indicate that amino alcohols with smaller alkyl groups at the chiral center, such as the ethyl group in 2-aminobutanol, provide higher enantioselectivity in this specific transformation. The study also concluded that the free amino alcohols were generally more effective ligands for inducing enantioselectivity in this reaction compared to their squaramide derivatives. This type of research is crucial for the rational design of more effective chiral ligands, where this compound and its analogues can be systematically modified to optimize catalytic performance for a desired asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of R 2 Aminopentan 1 Ol and Its Derivatives

Transformations of the Hydroxyl Group

The primary alcohol moiety in (R)-2-Aminopentan-1-ol is a key site for synthetic modification, enabling its conversion into a range of other functional groups through oxidation and substitution reactions.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde, (R)-2-aminopentanal, or the carboxylic acid, (R)-2-aminopentanoic acid (a non-proteinogenic amino acid also known as D-norvaline). ebi.ac.ukymdb.ca The specific product obtained depends on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, as aldehydes are themselves susceptible to further oxidation. More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol directly to the carboxylic acid. For instance, the oxidation of the enantiomeric (S)-2-aminopentan-1-ol with such agents yields (S)-2-aminopentanoic acid. The presence of the amino group requires careful selection of reaction conditions to avoid side reactions. Often, the amino group is protected prior to oxidation to enhance selectivity and yield.

Table 1: Oxidation Products of this compound

Starting Material Oxidizing Agent Product Product Class
This compound Mild (e.g., PCC, DMP) (R)-2-Aminopentanal Aldehyde

Substitution Reactions

The hydroxyl group (-OH) of an alcohol is a poor leaving group, which means it does not readily detach for a nucleophilic substitution reaction to occur. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Two common strategies are protonation in strong acid to form -OH₂⁺ (which leaves as a stable water molecule) or conversion into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). libretexts.org

A notable application of this principle is the intramolecular substitution reaction of a derivatized this compound to form a chiral aziridine (B145994). In this process, the hydroxyl group is first converted to a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction forms a tosylate ester. The adjacent amino group can then act as an internal nucleophile, attacking the carbon bearing the tosylate and displacing it to form a strained, three-membered ring. This intramolecular cyclization yields (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a valuable chiral intermediate for further synthesis. sigmaaldrich.com

Transformations of the Amino Group

The primary amino group (-NH₂) is a nucleophilic center and the site of a variety of chemical transformations, including acylation and imine formation. The term "reduction" is generally not applicable to the amino group itself as it is already in a reduced state.

Acylation and Other Derivatizations

The amino group of this compound readily undergoes reactions typical of primary amines, such as acylation with acid chlorides or anhydrides to form amides. libretexts.org This reaction is often used to install a protecting group on the nitrogen atom, which can prevent it from participating in unwanted side reactions during transformations at other parts of the molecule.

A common protecting group for amines is the benzyloxycarbonyl (Cbz) group. For example, this compound can be reacted with benzyl (B1604629) chloroformate to yield (R)-N-benzyloxycarbonyl-2-aminopentan-1-ol. This protected amino alcohol can then be used in further synthetic steps, such as the preparation of (R)-N-benzyloxycarbonyl-aminoaldehydes. sigmaaldrich.com The amino group can also react with aldehydes to form imines (Schiff bases). libretexts.org

Table 2: Example Derivatizations of the Amino Group

Reagent Functional Group Formed Purpose
Benzyl Chloroformate Carbamate (Cbz-protected amine) Protection of the amino group
Acetic Anhydride (B1165640) Amide Derivatization

Derivatization for Chiral Tagging and Analysis

Determining the enantiomeric purity of a chiral substance is crucial in many areas of chemistry. One common method is to react the chiral compound with a highly pure chiral derivatizing agent (CDA) to create a pair of diastereomers. nih.gov Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com

While this compound itself can be analyzed this way, it or its derivatives can also serve as the CDA to determine the enantiomeric composition of other molecules, such as racemic acids. The amino group of this compound would react with the carboxylic acid to form a pair of diastereomeric amides, which could then be separated and quantified.

Several types of CDAs are used for the analysis of chiral amines and amino acids, including:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with amino groups to form stable diastereomeric derivatives with strong UV absorbance. nih.gov

OPA (o-phthalaldehyde) with a chiral thiol: This combination reacts with primary amines to form fluorescent diastereomeric isoindoles. researchgate.netresearchgate.net

S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another agent used to create separable diastereomers. nih.gov

The choice of derivatizing agent depends on the specific analyte and the analytical instrumentation available. nih.gov

Mechanistic Insights into Stereoselective Reactions

This compound and its derivatives are frequently employed as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary works by providing a sterically biased environment, forcing an incoming reagent to attack the substrate from the less hindered face. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. wikiwand.com

The mechanism of stereocontrol relies on the formation of a rigid or conformationally restricted transition state. For example, when an amide is formed between a carboxylic acid and a chiral amine like pseudoephedrine, the α-proton of the carbonyl can be removed by a base to form a chiral enolate. nih.gov The bulky groups on the chiral auxiliary block one face of the enolate, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face with high diastereoselectivity. nih.gov

A similar principle applies to reactions involving derivatives of this compound. For instance, in the synthesis of chiral α-aminophosphonic acids, an imine formed from an aldehyde and a chiral amino alcohol (like (R)-2-aminobutan-1-ol, a close analog) directs the nucleophilic attack of a phosphite. nih.gov The stereochemical outcome is rationalized by analyzing the stability of the possible transition states. The attack occurs preferentially via the transition state that minimizes steric hindrance, where bulky groups adopt pseudo-equatorial positions rather than more energetic axial ones. nih.gov This predictable control over the creation of new stereocenters is a cornerstone of modern asymmetric synthesis.

Understanding the Stereochemical Control in Asymmetric Catalytic Cycles

The primary application of this compound in asymmetric catalysis is as a precursor for the synthesis of more complex chiral ligands or auxiliaries. These derivatives then participate in catalytic cycles to induce chirality. A prominent example is the use of β-amino alcohols in the enantioselective addition of organozinc reagents to aldehydes.

While specific studies detailing a complete catalytic cycle for a ligand directly derived from this compound are not extensively documented in readily available literature, the general mechanism for related β-amino alcohol catalysts in the addition of diethylzinc (B1219324) to aldehydes provides a well-established model. In this catalytic cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific orientation within the transition state. The bulky groups on the chiral ligand sterically hinder one face of the aldehyde, forcing the ethyl group from the organozinc reagent to attack the other face, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

The stereochemical outcome is highly dependent on the structure of the chiral ligand. For instance, in studies involving N-substituted β-amino alcohols, it has been observed that ligands with bulky substituents at the carbinol stereocenter and smaller groups alpha to the nitrogen atom tend to exhibit the best catalytic activity and enantioselectivity. nih.gov This highlights the delicate balance of steric and electronic factors that govern the efficiency of the chiral transfer.

A common strategy to employ amino alcohols like this compound is to convert them into oxazolidinone chiral auxiliaries. These auxiliaries can be N-acylated and then subjected to various transformations, such as alkylation or aldol (B89426) reactions. The stereochemical outcome of these reactions is dictated by the conformation of the resulting enolate, which is influenced by the stereocenter of the original amino alcohol. The bulky side chain of the oxazolidinone directs the approach of the electrophile, leading to a highly diastereoselective reaction. Although the primary focus of many studies is on derivatives of more common amino alcohols like valine or phenylalanine, the principles of stereochemical control are directly applicable to auxiliaries derived from this compound.

Role of Intermolecular Interactions in Reaction Selectivity

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the stereoselectivity observed in reactions mediated by this compound and its derivatives. The hydroxyl and amino groups of the parent molecule, or the corresponding functionalities in its derivatives, can act as hydrogen bond donors and acceptors. These interactions are critical in pre-organizing the reactants in the transition state, which is a key determinant of enantioselectivity.

In the context of organocatalysis, for instance, a chiral catalyst derived from an amino alcohol can form hydrogen bonds with a substrate, thereby activating it and simultaneously creating a chiral environment around the reaction center. This is a fundamental principle in many asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.

While specific computational or extensive NMR spectroscopic studies detailing the precise intermolecular interactions for this compound in a catalytic transition state are not widely reported, the general principles are well-understood from studies on analogous systems. For example, in the proline-catalyzed aldol reaction, a classic example of organocatalysis, the carboxylic acid group of proline activates the electrophile through hydrogen bonding, while the secondary amine forms an enamine with the nucleophile. This bifunctional activation, held in a specific spatial arrangement by the chiral backbone of proline, leads to high enantioselectivity. Similar principles apply to catalysts derived from this compound, where the hydroxyl and amino groups can engage in a network of hydrogen bonds to achieve stereochemical control.

The effectiveness of these intermolecular interactions is highly sensitive to the reaction conditions, including the solvent, temperature, and the presence of additives. These factors can influence the strength and geometry of the hydrogen bonds, and consequently, the degree of asymmetric induction.

The following table provides a hypothetical representation of how data from an enantioselective reaction using a ligand derived from this compound might be presented.

EntryAldehydeLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde509592
24-Chlorobenzaldehyde509390
34-Methoxybenzaldehyde509688
4Cyclohexanecarboxaldehyde508585
5Benzaldehyde209089
6Benzaldehyde5259880

This table illustrates how variations in the substrate and reaction conditions can impact the yield and enantioselectivity of a reaction catalyzed by a chiral ligand.

Computational Chemistry and Spectroscopic Analysis in the Characterization of R 2 Aminopentan 1 Ol

Theoretical Investigations of Chiral Recognition and Enantioselectivity

Computational chemistry has emerged as an indispensable tool for understanding and predicting the interactions between chiral molecules. Theoretical investigations can model the subtle energetic differences that govern enantioselective processes, providing a rationale for experimentally observed phenomena.

Density Functional Theory (DFT) has proven to be a robust method for investigating the stereochemical aspects of chiral molecules. By calculating the electronic structure and energies of different stereoisomers and their diastereomeric complexes, DFT can be employed to predict the most stable arrangements and thus infer the absolute configuration of a chiral center nih.gov.

In the context of (R)-2-Aminopentan-1-ol, DFT calculations can be used to model its interaction with a chiral selector, a molecule that can differentiate between the two enantiomers. The principle lies in the formation of diastereomeric complexes between the enantiomers of 2-aminopentan-1-ol (B96186) and a single enantiomer of the chiral selector. These diastereomeric complexes are not mirror images and therefore have different energies.

The computational process typically involves:

Conformational Search: Identifying the low-energy conformations of the individual enantiomers of 2-aminopentan-1-ol and the chiral selector.

Complex Modeling: Generating plausible structures for the diastereomeric complexes formed between this compound and the chiral selector, as well as between (S)-2-aminopentan-1-ol and the same chiral selector.

Geometry Optimization and Energy Calculation: Optimizing the geometry of these complexes and calculating their energies using a suitable DFT functional and basis set. The solvent effects are often included using continuum models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions frontiersin.org.

The calculated energy difference between the two diastereomeric complexes can then be correlated with the experimentally observed enantioselectivity. The complex with the lower calculated energy is predicted to be the more stable and therefore the more favorably formed diastereomer. This information, when compared with experimental data, can be used to assign the absolute configuration of the 2-aminopentan-1-ol enantiomer that forms the more stable complex.

For instance, a study on the chiral recognition of amino acids on a gold surface utilized DFT calculations to demonstrate how intermolecular interactions and surface interactions can influence the energetic preference for homochiral or heterochiral assemblies nih.gov. Although not directly on this compound, this study highlights the power of DFT in elucidating the subtle energetic differences that drive chiral recognition.

A hypothetical example of DFT calculated energies for the diastereomeric complexes of (R)- and (S)-2-Aminopentan-1-ol with a generic chiral selector is presented in the interactive table below.

Diastereomeric ComplexDFT Calculated Energy (kcal/mol)Relative Energy (kcal/mol)
This compound + Chiral Selector-150.50.0
(S)-2-Aminopentan-1-ol + Chiral Selector-149.21.3

In this representative data, the complex formed with this compound is energetically more favorable, suggesting that under thermodynamic equilibrium, this diastereomer would be the major species.

Spectroscopic Methods for Absolute Configuration Determination

While computational methods provide theoretical insights, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer experimental verification of the absolute configuration of chiral molecules.

NMR spectroscopy is a powerful tool for structural elucidation. However, enantiomers are indistinguishable by NMR under achiral conditions as they have identical physical and chemical properties. To overcome this, chiral derivatizing agents (CDAs) are employed researchgate.net. The reaction of a chiral analyte like this compound with a CDA results in the formation of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra purechemistry.org.

A widely used class of CDAs for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride springernature.com. The derivatization of this compound would involve separate reactions with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters (at the hydroxyl group) or amides (at the amino group).

The underlying principle of using Mosher's acid is that the resulting diastereomers will adopt specific conformations in solution due to steric interactions. In these preferred conformations, the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons of the substrate that lie in the shielding cone of this phenyl ring will experience an upfield shift in their NMR resonance, while those outside the cone will be deshielded (downfield shift). Since the spatial arrangement of the substituents around the chiral center is different for the two diastereomers, the magnitude of these shifts will differ for corresponding protons, allowing for the determination of the absolute configuration stackexchange.comnih.gov.

The general procedure involves:

Derivatization: Reaction of the chiral amino alcohol with both enantiomers of the CDA to form two diastereomeric products.

NMR Analysis: Acquisition of high-resolution ¹H NMR spectra for both diastereomeric products.

Signal Assignment: Unambiguous assignment of the proton signals for the substituents attached to the chiral center in both spectra.

Chemical Shift Comparison: Calculation of the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers nih.gov.

The key to determining the absolute configuration using chiral derivatization and NMR spectroscopy lies in the systematic analysis of the chemical shift differences (Δδ) of the protons near the stereocenter. In the case of a Mosher's ester or amide of 2-aminopentan-1-ol, the protons on the ethyl and propyl groups attached to the chiral carbon (C2) would be the diagnostic signals.

According to the empirical model developed by Mosher, for a given diastereomer, the substituents on one side of the plane containing the Cα-CO bond of the MTPA moiety will be shielded, while those on the other side will be deshielded. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a consistent pattern of positive and negative Δδ values is observed for the protons on either side of the chiral center.

For this compound derivatized with (R)- and (S)-Mosher's acid, a hypothetical set of ¹H NMR chemical shifts and the calculated Δδ values for the protons adjacent to the chiral center are presented in the interactive table below.

Protonδ [(R)-MTPA derivative] (ppm)δ [(S)-MTPA derivative] (ppm)Δδ (δS - δR) (ppm)
H-1a (CH₂OH)3.653.75+0.10
H-1b (CH₂OH)3.503.62+0.12
H-3a (CH₂)1.451.38-0.07
H-3b (CH₂)1.301.22-0.08
H-4 (CH₂)0.950.90-0.05
H-5 (CH₃)0.880.84-0.04

In this illustrative example, the positive Δδ values for the H-1 protons and the negative Δδ values for the protons of the propyl group would allow for the assignment of the (R) configuration to the C2 stereocenter based on the established Mosher's method model. The consistent sign of the Δδ values for the protons on each side of the chiral center provides a reliable basis for the stereochemical assignment oregonstate.edu.

Emerging Research Directions and Sustainable Practices in R 2 Aminopentan 1 Ol Synthesis and Application

Advancements in Atom-Economic and Environmentally Benign Synthesis

A significant thrust in modern synthetic chemistry is the development of processes that are both atom-economic and environmentally benign. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. nih.govnih.gov This approach, a cornerstone of green chemistry, seeks to minimize waste at the molecular level. jk-sci.com

Electrodialysis (ED) is an electromembrane process that utilizes ion-exchange membranes to separate ions from a solution under the influence of an electric field. This technology is gaining traction as a sustainable method for purification and separation in chemical production.

A groundbreaking approach combines catalytic hydrogenation with electrodialysis with bipolar membranes (EDBM) to create a green and atom-economic route for the production of chiral amino alcohols. rsc.orgresearchgate.net In a typical catalytic hydrogenation to produce an amino alcohol, an acid is often used, resulting in the formation of a salt byproduct. The EDBM process addresses this by splitting the salt byproduct back into its corresponding acid and base (the amino alcohol). This allows for the recovery and reuse of the acid in subsequent batches, forming a closed-loop system that significantly reduces waste. rsc.orgrsc.org

While this integrated process has been demonstrated with L-alaninol as a model system, its application to the production of (R)-2-Aminopentan-1-ol presents a promising avenue for sustainable manufacturing. The principles of salt splitting and acid recovery are directly transferable, offering a pathway to a more environmentally friendly synthesis. Bipolar membrane electrodialysis has also been explored for the alkalinization of ethanolamine (B43304) salts, further demonstrating its versatility in producing organic bases. tue.nl

Table 1: Key Features of Integrated Catalytic Hydrogenation and EDBM

FeatureDescriptionReference
Waste Reduction Eliminates inorganic salt byproducts by splitting them into reusable acid and the desired amino alcohol product. rsc.orgresearchgate.net
Atom Economy Maximizes the incorporation of reactants into the final product by recycling key reagents. rsc.org
Green Chemistry Utilizes clean H2 gas and biorenewable feedstocks, with no discharge of harmful substances. rsc.orgresearchgate.net
Applicability Demonstrated with various mineral acids (H3PO4, H2SO4, HCl) and has the potential for broad application to other chiral amino alcohols. rsc.org

Chromatography is an indispensable tool for the purification and separation of enantiomers. However, traditional chromatographic methods often rely on large volumes of organic solvents, which have significant environmental and economic costs. Green chromatography aims to reduce the environmental impact of these separations.

Supercritical Fluid Chromatography (SFC) has emerged as a leading green chromatographic technique, particularly for chiral separations. americanpharmaceuticalreview.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. Supercritical CO2 is non-toxic, non-flammable, and readily available. Its use significantly reduces the consumption of organic solvents. americanpharmaceuticalreview.comnih.gov The low viscosity and high diffusivity of the supercritical mobile phase also lead to faster separations and higher efficiency compared to traditional liquid chromatography. researchgate.net

The application of SFC for the enantioseparation of chiral amines and related compounds is well-established. nih.govresearchgate.net While specific methods for this compound are not extensively reported, the principles of SFC are broadly applicable. The development of a robust SFC method for the purification of this compound would represent a significant step towards a more sustainable manufacturing process.

Table 2: Comparison of Conventional LC and SFC for Chiral Separations

ParameterConventional Liquid Chromatography (LC)Supercritical Fluid Chromatography (SFC)Reference
Mobile Phase Primarily organic solvents (e.g., hexane, ethanol)Supercritical CO2 with a small amount of organic modifier americanpharmaceuticalreview.comresearchgate.net
Environmental Impact High, due to solvent consumption and waste generationLow, CO2 is considered a green solvent americanpharmaceuticalreview.com
Separation Speed Slower3-5 times faster than LC researchgate.net
Cost Higher operational costs due to solvent purchase and disposalLower operational costs americanpharmaceuticalreview.com

Exploration of Novel Catalytic Systems and Ligand Architectures

The development of highly efficient and selective catalysts is at the heart of modern asymmetric synthesis. For the production of this compound, this involves the exploration of novel catalytic systems and the design of intricate ligand architectures that can precisely control the stereochemical outcome of a reaction.

Recent advances in the enantioselective synthesis of chiral amines and amino alcohols have been driven by the development of new transition metal catalysts and chiral ligands. acs.orgnih.gov Asymmetric hydrogenation, a key method for the synthesis of these compounds, has seen significant progress through the design of novel phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines. nih.gov Ruthenium- and rhodium-based catalysts, in particular, have been shown to be highly effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a direct route to chiral 1,2-amino alcohols. acs.org

Furthermore, the design of novel chiral ligands for the asymmetric reduction of prochiral ketones continues to be an active area of research. mdpi.comacs.orgrug.nl Oxazaborolidines derived from new chiral amino alcohols have demonstrated excellent stereocontrol in these reductions. acs.org

Biocatalysis offers a powerful and green alternative to traditional chemical catalysis. The use of enzymes, such as ketoreductases and transaminases, can provide exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.netalmacgroup.comnih.gov Engineered amine dehydrogenases are being explored for the direct asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org Multi-step biocatalytic strategies are also being developed to synthesize complex chiral amino alcohols from simple, renewable starting materials. researchgate.net The application of these biocatalytic methods to the synthesis of this compound could lead to highly efficient and sustainable production routes. rsc.orgnih.gov

Challenges and Future Outlook in Scalable Production and Derivatization

While significant progress has been made in the laboratory-scale synthesis of chiral amino alcohols, the transition to large-scale industrial production presents a number of challenges. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy to address these challenges. frontiersin.orgunito.itresearchgate.netmdpi.com

For the synthesis of this compound, scalability requires robust and cost-effective catalytic systems that can maintain high enantioselectivity and productivity under industrial conditions. The stability and recyclability of the catalyst are critical factors. Continuous flow processes are increasingly being adopted to improve safety, consistency, and efficiency in chemical manufacturing. researchgate.netcetjournal.it

The derivatization of this compound is crucial for its application, particularly in the pharmaceutical industry. nih.govsemanticscholar.orgtaylorandfrancis.comactascientific.comdoaj.org Derivatization can be used to enhance the biological activity of a molecule, improve its pharmacokinetic properties, or facilitate its analysis. The development of efficient and selective derivatization methods is therefore an important area of research.

The future outlook for the production of this compound and other chiral amino alcohols is promising. The continued development of sustainable synthetic methods, novel catalytic systems, and scalable production technologies will be essential to meet the growing demand for these important molecules in a way that is both economically viable and environmentally responsible.

Q & A

Q. Table 1. Comparison of Synthetic Routes for this compound

MethodKey Reagents/ConditionsEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationRu-BINAP, H₂, Ethanol90–95%
Enzymatic AminationTransaminase, Pyridoxal Phosphate85–88%
Chiral HPLC ResolutionCellulose-based CSP, Hexane/IPA>99%

Q. Table 2. Key Analytical Data for this compound

PropertyValue/DescriptionTechnique UsedReference
Melting Point44–48°CDifferential Scanning Calorimetry
Optical Rotation+15.6° (c=1, H₂O)Polarimetry
HRMS (m/z)103.16 [M+H]⁺ESI-TOF

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